3-methyl-2-nitrobenzene-1-sulfonyl chloride
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Overview
Description
3-methyl-2-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 3-methylbenzene (toluene) followed by sulfonation and chlorination. The process can be summarized as follows:
Nitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-methyl-2-nitrotoluene.
Sulfonation: The nitrotoluene is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group, forming 3-methyl-2-nitrobenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity. The process involves:
- Continuous nitration of toluene in a nitration reactor.
- Sulfonation in a sulfonation reactor with chlorosulfonic acid.
- Chlorination in a chlorination reactor using thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically under basic conditions or with the use of a catalyst.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonates, and sulfonothioates.
Scientific Research Applications
3-methyl-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The nitro group further enhances the electrophilicity of the compound by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzene-1-sulfonyl chloride: Similar structure but lacks the methyl group.
4-methyl-2-nitrobenzene-1-sulfonyl chloride: Similar structure but with the methyl group in a different position.
3-nitrobenzene-1-sulfonyl chloride: Similar structure but lacks the methyl group.
Uniqueness
3-methyl-2-nitrobenzene-1-sulfonyl chloride is unique due to the specific positioning of the methyl, nitro, and sulfonyl chloride groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and research applications .
Properties
CAS No. |
60310-10-3 |
---|---|
Molecular Formula |
C7H6ClNO4S |
Molecular Weight |
235.6 |
Purity |
95 |
Origin of Product |
United States |
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